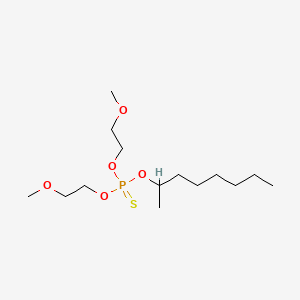
O,O-Bis(2-methoxyethyl) S-octylphosphorothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O,O-Bis(2-methoxyethyl) S-octylphosphorothioate is an organophosphorus compound known for its applications in various scientific fields This compound is characterized by its unique structure, which includes both methoxyethyl and octyl groups attached to a phosphorothioate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Bis(2-methoxyethyl) S-octylphosphorothioate typically involves the reaction of octyl alcohol with phosphorus pentasulfide to form the corresponding phosphorothioate ester. This intermediate is then reacted with 2-methoxyethanol under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere and the use of a suitable solvent to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through distillation or recrystallization to achieve the desired purity for industrial applications.
化学反応の分析
Types of Reactions
O,O-Bis(2-methoxyethyl) S-octylphosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: The methoxyethyl and octyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are conducted under inert atmospheres.
Major Products
The major products formed from these reactions include various phosphorothioate derivatives, which can be further utilized in different chemical processes.
科学的研究の応用
O,O-Bis(2-methoxyethyl) S-octylphosphorothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of pesticides and other agrochemicals due to its effectiveness in pest control.
作用機序
The mechanism of action of O,O-Bis(2-methoxyethyl) S-octylphosphorothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or pesticidal effects.
類似化合物との比較
Similar Compounds
- Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-ethyl ester
- Bis(2-methoxyethyl) ether
Uniqueness
O,O-Bis(2-methoxyethyl) S-octylphosphorothioate is unique due to its specific combination of methoxyethyl and octyl groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it offers enhanced stability and effectiveness in its applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
72209-06-4 |
|---|---|
分子式 |
C14H31O5PS |
分子量 |
342.43 g/mol |
IUPAC名 |
bis(2-methoxyethoxy)-octan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H31O5PS/c1-5-6-7-8-9-14(2)19-20(21,17-12-10-15-3)18-13-11-16-4/h14H,5-13H2,1-4H3 |
InChIキー |
PYJOIWIBMUSXLY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)OP(=S)(OCCOC)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


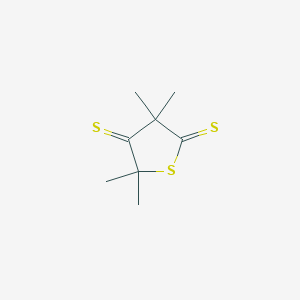
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B14454917.png)
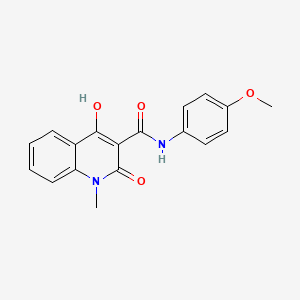
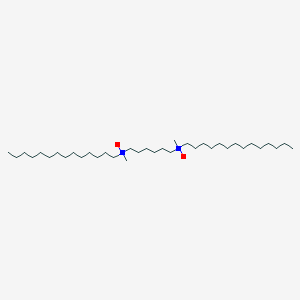
methanone](/img/structure/B14454923.png)
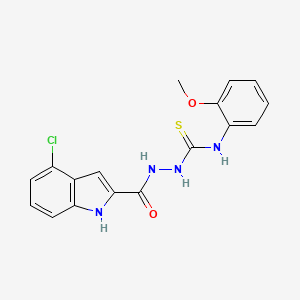
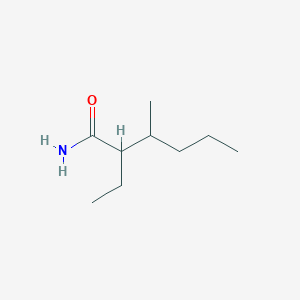
![[(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene](/img/structure/B14454942.png)
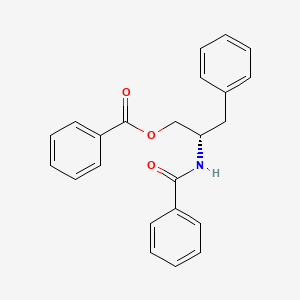
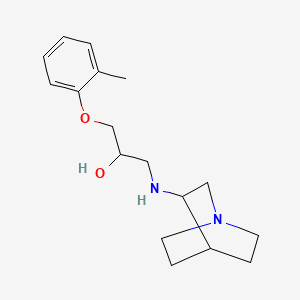
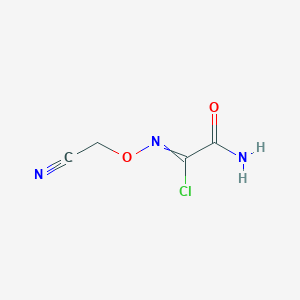

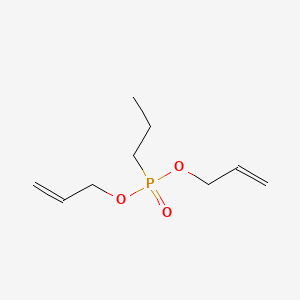
![(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14454971.png)
